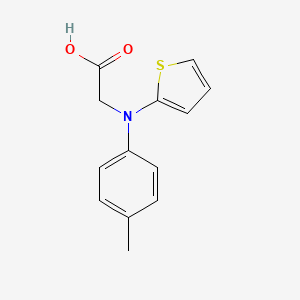![molecular formula C23H21NO6 B15228695 3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[®-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound’s structure includes a bicyclo[1.1.1]pentane core, which imparts rigidity and stability, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[®-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core is synthesized through a series of cyclization reactions, often starting from simple precursors like 1,3-dibromopropane.
Coupling Reaction: The protected amino acid is then coupled with the bicyclo[1.1.1]pentane core using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Finally, the Fmoc group is removed under basic conditions, typically using piperidine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
3-[®-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound finds use in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound is largely dependent on its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptides. The bicyclo[1.1.1]pentane core provides rigidity and stability, influencing the overall conformation and activity of the resulting peptides.
Comparación Con Compuestos Similares
Similar Compounds
3-[®-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid: This compound is similar in structure but may have variations in the substituents on the bicyclo[1.1.1]pentane core.
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the amino acid backbone.
Bicyclo[1.1.1]pentane derivatives: These compounds have the same core structure but different functional groups attached.
Uniqueness
The uniqueness of 3-[®-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid lies in its combination of the rigid bicyclo[1.1.1]pentane core and the versatile Fmoc-protected amino group. This combination allows for the synthesis of stable and conformationally constrained peptides, which are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C23H21NO6 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
3-[(R)-carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C23H21NO6/c25-19(26)18(22-10-23(11-22,12-22)20(27)28)24-21(29)30-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,24,29)(H,25,26)(H,27,28)/t18-,22?,23?/m0/s1 |
Clave InChI |
BBUMEAUKYYYUBO-NWLLBJEDSA-N |
SMILES isomérico |
C1C2(CC1(C2)C(=O)O)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
C1C2(CC1(C2)C(=O)O)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)


![2-[Exo-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]ethan-1-amine](/img/structure/B15228638.png)


![7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B15228660.png)

![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B15228671.png)

![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)



